3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
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Overview
Description
The compound “3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole” is an organic compound. It contains a bromophenyl group, a dimethoxyphenyl group, and an oxadiazole group. These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl, dimethoxyphenyl, and oxadiazole groups would contribute to its overall structure .Chemical Reactions Analysis
Again, without specific studies on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence and position of the bromophenyl, dimethoxyphenyl, and oxadiazole groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific data on this compound, it’s not possible to provide a detailed properties analysis .Scientific Research Applications
Antiviral Activities
Compounds derived from 3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole have shown promising antiviral activity against H5N1 avian influenza virus. The effectiveness was determined by both EC50 and LD50 values, and the antiviral potential was further validated through a plaque reduction assay on Madin-Darby canine kidney cells. This indicates the potential application of such compounds in developing treatments for avian influenza (Flefel et al., 2012).
Antitumor Activities
Novel pyrazole derivatives containing the 1,3,4-oxadiazole moiety have demonstrated significant in vitro antitumor activities. Specifically, certain derivatives exhibited good inhibition against Hep G2 cells, with IC50 values indicating their potential efficacy in cancer treatment. This suggests the utility of these compounds in the development of new chemotherapeutic agents (Jin, 2014).
Insecticidal Activity
The synthesis and evaluation of anthranilic diamides analogs containing 1,2,4- or 1,3,4-oxadiazole rings revealed compounds with potent insecticidal activities against Plutella xylostella and Spodoptera exigua. The structural analysis and the structure-activity relationship (SAR) studies provide valuable insights for future design and optimization of insecticides (Li et al., 2013).
Anti-Inflammatory Agents
Research into N-substituted anthranilic acid derivatives incorporating the 1,3,4-oxadiazole motif has identified compounds with significant anti-inflammatory activity. These findings highlight the therapeutic potential of such derivatives in the treatment and management of inflammatory conditions (Sharma et al., 2002).
Antimicrobial and Anti-Proliferative Activities
N-Mannich bases derived from 1,3,4-oxadiazole structures have shown broad-spectrum antimicrobial activities against pathogenic bacteria and fungi, including Candida albicans. Additionally, certain compounds exhibited anti-proliferative activities against various cancer cell lines, suggesting their potential as dual-function agents for treating infections and cancer (Al-Wahaibi et al., 2021).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is often studied in the context of biological systems, such as how a drug interacts with the body. Without specific information or studies on this compound, it’s not possible to provide details on its mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-25-15-8-5-12(9-16(15)26-2)17-14(10-21-23-17)19-22-18(24-27-19)11-3-6-13(20)7-4-11/h3-9,14,17,21,23H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEROEEOFTLTSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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